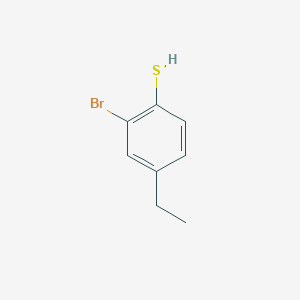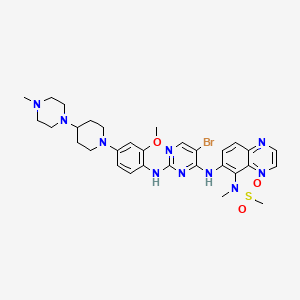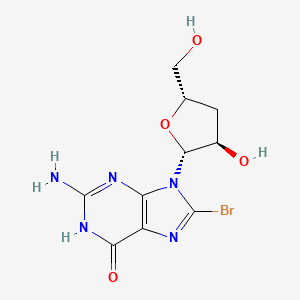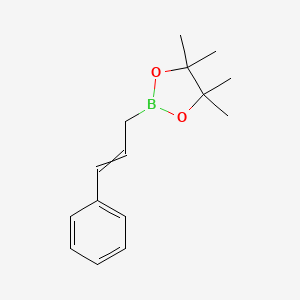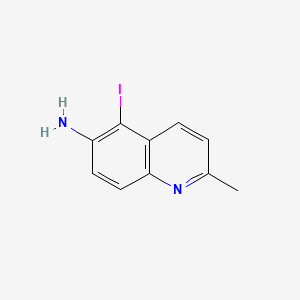![molecular formula C9H9FN2O3 B13921615 Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate CAS No. 918967-55-2](/img/structure/B13921615.png)
Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxyamino group, and an iminomethyl group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate typically involves multi-step organic reactions. One common method includes the fluorination of a benzoate precursor followed by the introduction of the hydroxyamino and iminomethyl groups through specific reagents and reaction conditions. For instance, the fluorination can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions. Subsequent steps may involve the use of hydroxylamine and formamide derivatives to introduce the hydroxyamino and iminomethyl functionalities, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iminomethyl group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction of the iminomethyl group may produce primary or secondary amines.
科学的研究の応用
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique functional groups make it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the hydroxyamino and iminomethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the hydroxyamino and iminomethyl groups.
Methyl 4-aminobenzoate: Contains an amino group instead of the hydroxyamino and iminomethyl groups.
Methyl 2-hydroxybenzoate: Contains a hydroxy group instead of the fluorine atom.
Uniqueness
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances metabolic stability, while the hydroxyamino and iminomethyl groups provide additional sites for interaction with biological targets.
特性
CAS番号 |
918967-55-2 |
|---|---|
分子式 |
C9H9FN2O3 |
分子量 |
212.18 g/mol |
IUPAC名 |
methyl 2-fluoro-4-[(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C9H9FN2O3/c1-15-9(13)7-3-2-6(4-8(7)10)5-11-12-14/h2-5,12,14H,1H3 |
InChIキー |
ZTWPLCAMCYALSN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C=NNO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


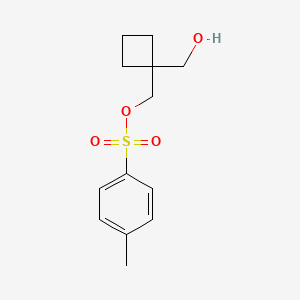

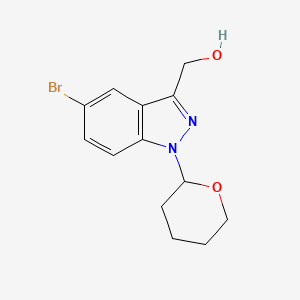
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

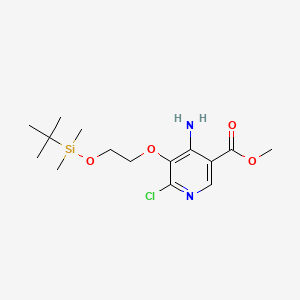

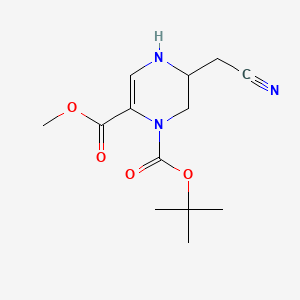
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
